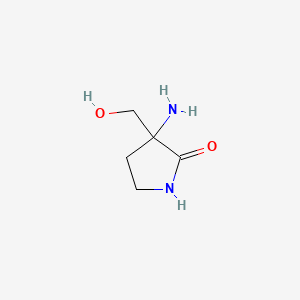
1-Methoxy-3-(penta-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(penta-3-yl)benzene is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . This compound is characterized by a benzene ring substituted with a methoxy group (-OCH3) and a penta-3-yl group. It is used in various scientific research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Methoxy-3-(penta-3-yl)benzene can be achieved through several methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a halogenated benzene derivative with a boronic acid or ester to form the desired product.
Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the production process.
Chemical Reactions Analysis
1-Methoxy-3-(penta-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce functional groups or modify existing ones. Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
1-Methoxy-3-(penta-3-yl)benzene has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical reagent in proteomics studies to investigate protein structures and functions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(penta-3-yl)benzene depends on its specific application. In proteomics research, the compound may interact with proteins through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can help elucidate protein structures and functions.
In medicinal chemistry, the compound’s derivatives may target specific molecular pathways or receptors, leading to therapeutic effects. The exact mechanism of action would depend on the specific derivative and its biological target .
Comparison with Similar Compounds
1-Methoxy-3-(penta-3-yl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(penta-1,3-diyn-1-yl)benzene: This compound has a similar structure but with a different substitution pattern on the benzene ring.
1-Methoxy-3-methylbenzene:
1-Methoxy-3-(penta-1,2-dien-3-yl)benzene: This compound features a different alkenyl substitution on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in proteomics and organic synthesis Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules
Properties
IUPAC Name |
1-methoxy-3-pentan-3-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10(5-2)11-7-6-8-12(9-11)13-3/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPHKJRGXCPQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













